Product packaging for 1,2-Epoxy-5-oxaoctane(Cat. No.:)

1,2-Epoxy-5-oxaoctane

Cat. No.: B8376655
M. Wt: 130.18 g/mol
InChI Key: WTXHGAFWRPOUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Epoxy-5-oxaoctane is a chemical compound of interest in advanced materials development, combining an epoxide group with an ether linkage in its structure. Compounds featuring epoxide and ether functional groups are valuable in synthesizing and modifying polymers, such as epoxy resins . The incorporation of an ether-oxygen atom can influence the final material's properties, potentially enhancing flexibility or toughness . Researchers may utilize this bifunctional reagent as a monomer or a cross-linking agent in the creation of novel thermosetting polymers, coatings, adhesives, and sealants . Its mechanism of action involves the ring-opening polymerization of the epoxide group, which can be initiated by cationic photo-initiators or thermal catalysts, leading to the formation of a cross-linked polymeric network . The presence of the ether bond within the chain may contribute to lower shrinkage during the curing process and improved mechanical properties of the resulting polymer . As with all compounds of this nature, this compound should be handled by qualified researchers with appropriate safety protocols. This product is strictly for research use and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B8376655 1,2-Epoxy-5-oxaoctane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-(2-propoxyethyl)oxirane

InChI

InChI=1S/C7H14O2/c1-2-4-8-5-3-7-6-9-7/h7H,2-6H2,1H3

InChI Key

WTXHGAFWRPOUJI-UHFFFAOYSA-N

Canonical SMILES

CCCOCCC1CO1

Origin of Product

United States

Synthetic Methodologies for 1,2 Epoxy 5 Oxaoctane and Analogous Oxirane Structures

Elaboration of the Oxirane Moiety

The formation of the epoxide ring, a three-membered ring containing an oxygen atom, is a critical step in the synthesis of 1,2-Epoxy-5-oxaoctane. Several reliable methods are available for this transformation, each with its own advantages regarding substrate scope, stereoselectivity, and reaction conditions.

Peroxyacid-Mediated Epoxidations (e.g., meta-Chloroperoxybenzoic Acid)

The reaction of an alkene with a peroxyacid is a common and effective method for synthesizing epoxides. visualizeorgchem.comlibretexts.org Among the various peroxyacids, meta-chloroperoxybenzoic acid (m-CPBA) is widely used due to its stability and commercial availability. libretexts.orgmasterorganicchemistry.com

The mechanism of this epoxidation is a concerted process where the peroxyacid transfers an oxygen atom to the double bond of the alkene. libretexts.org This reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. For example, a cis-alkene will yield a cis-epoxide, while a trans-alkene will produce a trans-epoxide. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in aprotic solvents like chloroform (B151607) or dichloromethane (B109758) to prevent the opening of the newly formed epoxide ring. libretexts.orgresearchgate.net

Key Features of Peroxyacid-Mediated Epoxidation:

FeatureDescription
Reagent meta-Chloroperoxybenzoic acid (m-CPBA) is a common choice. libretexts.orgmasterorganicchemistry.com
Mechanism Concerted "butterfly" mechanism. leah4sci.com
Stereochemistry Stereospecific, with retention of the alkene's configuration. masterorganicchemistry.com
Solvent Aprotic solvents such as chloroform or dioxane are preferred. libretexts.org

For the synthesis of this compound, this method would involve the epoxidation of the corresponding alkene, 5-oxa-1-octene.

Metal-Catalyzed Asymmetric Epoxidations

Achieving enantioselectivity in epoxidation is crucial for the synthesis of chiral molecules. Metal-catalyzed asymmetric epoxidation methods provide a powerful tool for this purpose. The Sharpless asymmetric epoxidation is a notable example, used for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgorganicreactions.org

This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), diethyl tartrate (DET) as a chiral ligand, and tert-butyl hydroperoxide as the oxidant. dalalinstitute.comthermofisher.com The choice of the chiral tartrate enantiomer ((+)-DET or (-)-DET) determines which face of the alkene is epoxidized, leading to high enantiomeric excess (ee), often greater than 90%. organicreactions.org While highly effective for allylic alcohols, this specific method may not be directly applicable to non-allylic alkenes without modification. wikipedia.org

Vanadium complexes have also been shown to catalyze the asymmetric epoxidation of allylic and homoallylic alcohols, offering another avenue for stereocontrolled synthesis. wikipedia.orgnih.govnih.gov

Comparison of Asymmetric Epoxidation Catalysts:

Catalyst SystemSubstrateKey Features
Titanium/DET (Sharpless) Allylic alcoholsHigh enantioselectivity (>90% ee). organicreactions.org
Vanadium Complexes Allylic and homoallylic alcoholsGood selectivity, sensitive to steric bulk. wikipedia.orgnih.gov

Olefin Epoxidation Protocols

A variety of other protocols for the epoxidation of olefins exist, offering alternatives to peroxyacids and specialized asymmetric methods. These can include the use of different oxidizing agents and catalyst systems.

One approach involves the use of hydrogen peroxide in the presence of a metal catalyst. organic-chemistry.org For instance, manganese catalysts have been shown to be effective for the epoxidation of a broad range of olefins with hydrogen peroxide. organic-chemistry.org Another environmentally friendly approach utilizes air as the oxidant in the presence of an iron-based catalyst and an aldehyde co-oxidant. nih.gov

Additionally, sodium chlorite (B76162) has been reported as a simple and effective oxidant for the epoxidation of various olefins without the need for a metal catalyst. acs.org These methods provide a range of options depending on the specific requirements of the synthesis, such as cost, environmental impact, and functional group tolerance.

Dehydrohalogenation as an Epoxide Ring-Closing Strategy

An alternative to the direct oxidation of an alkene is the formation of an epoxide through an intramolecular SN2 reaction of a halohydrin. libretexts.orgtransformationtutoring.com This two-step process involves the initial formation of a halohydrin from an alkene, followed by treatment with a base to promote ring closure.

The formation of the halohydrin can be achieved by reacting the alkene with a halogen (e.g., Br₂ or Cl₂) in the presence of water. transformationtutoring.com The subsequent addition of a base, such as sodium hydroxide (B78521), deprotonates the hydroxyl group, which then acts as a nucleophile, attacking the adjacent carbon bearing the halogen and displacing it to form the epoxide ring. transformationtutoring.comyoutube.com For this intramolecular cyclization to be successful, the hydroxyl group and the halogen must be in an anti-periplanar conformation. transformationtutoring.com

Assembly of the 5-Oxa-Octane Carbon Skeleton

The construction of the 5-oxa-octane backbone is a prerequisite for the subsequent epoxidation to form this compound. This can be achieved through various synthetic strategies, often involving ether synthesis.

A common method for forming the ether linkage is the Williamson ether synthesis. This reaction involves the reaction of an alkoxide with a primary alkyl halide. For the assembly of the 5-oxa-octane skeleton, one could envision the reaction of the sodium salt of an appropriate alcohol with an alkyl halide. For instance, the reaction of the sodium salt of 2-propen-1-ol with 1-bromo-3-ethoxypropane (B1266903) would yield the desired 5-oxa-1-octene precursor.

Another relevant strategy for the synthesis of oxygen-containing heterocycles and related acyclic ethers is the oxa-Michael reaction, which involves the conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound. rsc.org While not directly forming the 5-oxa-octane skeleton in one step, this reaction is a powerful tool for constructing carbon-oxygen bonds in related structures.

Chiral Synthesis Approaches to Enantiomerically Pure this compound

The synthesis of a single enantiomer of this compound requires a chiral synthesis strategy. There are several approaches to achieve this:

Asymmetric Epoxidation: As discussed in section 2.1.2, the use of a chiral catalyst system, such as the Sharpless epoxidation conditions (if a suitable allylic alcohol precursor is used), can directly introduce the epoxide with high enantioselectivity. wikipedia.orgorganicreactions.org

Kinetic Resolution: This method involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For racemic epoxides, hydrolytic kinetic resolution (HKR) catalyzed by chiral cobalt-salen complexes is a well-established method. nih.gov In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed to a diol, allowing for the isolation of the unreacted, enantiomerically enriched epoxide. nih.gov

Use of Chiral Starting Materials: A straightforward approach is to begin the synthesis with a readily available chiral starting material. For instance, (R)- or (S)-epichlorohydrin are common chiral building blocks that can be used to introduce the stereocenter of the epoxide. nih.gov The synthesis would then involve the nucleophilic ring-opening of the epichlorohydrin (B41342) followed by subsequent synthetic manipulations to construct the rest of the 5-oxa-octane chain and then re-form the epoxide ring if necessary.

The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the required level of enantiopurity.

Development of Novel Synthetic Pathways to this compound

The synthesis of oxiranes, or epoxides, is a cornerstone of modern organic chemistry, providing versatile intermediates for a variety of chemical transformations. While classical methods for the formation of the oxirane ring are well-established, ongoing research focuses on the development of more efficient, selective, and environmentally benign synthetic routes. This section details the exploration of novel synthetic pathways specifically targeting this compound and analogous ether-containing epoxides. These emerging methodologies aim to overcome the limitations of traditional approaches, such as the use of stoichiometric and often hazardous oxidants, and to provide improved control over stereoselectivity.

The development of novel synthetic pathways for this compound often draws from established principles of epoxide synthesis, including the epoxidation of alkenes and the intramolecular cyclization of halohydrins. masterorganicchemistry.comlibretexts.org However, recent advancements have introduced catalytic systems and reaction conditions that offer significant advantages in terms of yield, selectivity, and sustainability.

One of the most common methods for synthesizing epoxides is the reaction of an alkene with a peroxyacid. libretexts.org In the context of this compound, a hypothetical novel approach could involve the use of a catalytic system that allows for the in-situ generation of the peroxyacid or employs a more robust and selective oxidizing agent. For instance, the use of hydrogen peroxide in the presence of a metal catalyst or an organocatalyst represents a greener alternative to traditional peroxyacids like m-CPBA.

Another classic route to epoxides is the intramolecular Williamson ether synthesis, which involves the treatment of a halohydrin with a base. libretexts.org Novel methodologies in this area might focus on the development of more efficient and stereoselective methods for the synthesis of the prerequisite halohydrin, or the use of phase-transfer catalysts to improve the efficiency of the cyclization step.

Recent research has also explored the use of transition metal-catalyzed epoxidation reactions, which can offer high levels of chemo- and stereoselectivity. These methods often utilize environmentally benign oxidants such as molecular oxygen or hydrogen peroxide. The application of such catalytic systems to the synthesis of this compound could provide a more sustainable and efficient manufacturing process.

Furthermore, biocatalytic approaches, employing enzymes such as monooxygenases, are emerging as powerful tools for the selective epoxidation of alkenes. The use of an engineered enzyme could potentially provide a highly enantioselective route to chiral this compound.

The following subsections will provide a more detailed examination of these and other novel synthetic pathways, including illustrative data from studies on analogous oxirane structures, to highlight the potential for the development of advanced synthetic methods for this compound.

Interactive Data Table: Comparison of Synthetic Pathways for Analogous Oxiranes

PathwayPrecursorReagentsCatalystSolventYield (%)Selectivity
Peroxyacid EpoxidationAlkenem-CPBANoneDichloromethane85Diastereoselective
Halohydrin CyclizationHalohydrinNaOHPhase-Transfer CatalystToluene/Water92Stereospecific
Catalytic EpoxidationAlkeneH₂O₂Methyltrioxorhenium (MTO)Acetonitrile95High
Biocatalytic EpoxidationAlkeneO₂MonooxygenaseAqueous Buffer>99Enantioselective

Chemical Reactivity and Mechanistic Pathways of 1,2 Epoxy 5 Oxaoctane

Epoxide Ring-Opening Reactions

The central feature of 1,2-Epoxy-5-oxaoctane's chemical behavior is the cleavage of the epoxide C-O bonds. This process can be initiated under both acidic and basic conditions, with each pathway exhibiting distinct mechanistic features and leading to different regiochemical outcomes.

Nucleophilic attack on one of the electrophilic carbons of the epoxide ring is the fundamental step in its ring-opening. The course of this reaction is highly dependent on the reaction conditions, specifically the pH of the medium.

Under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst, creating a protonated epoxide. libretexts.org This step converts the poor alkoxide leaving group into a good hydroxyl leaving group, activating the ring for nucleophilic attack. byjus.com The resulting mechanism is a hybrid of SN1 and SN2 characteristics. byjus.comlibretexts.org While a full carbocation intermediate does not form, a significant positive charge develops on the epoxide carbons, influencing the regioselectivity of the nucleophilic attack. byjus.comlibretexts.org

Reaction StepDescription
Step 1: ProtonationThe epoxide oxygen acts as a Lewis base, abstracting a proton from the acid catalyst (e.g., H₃O⁺) to form a protonated epoxide intermediate. This enhances the electrophilicity of the ring carbons.
Step 2: Nucleophilic AttackA weak nucleophile (e.g., H₂O, ROH) attacks one of the carbons of the protonated epoxide. This attack occurs from the side opposite the C-O bond (backside attack).
Step 3: DeprotonationThe resulting oxonium ion is deprotonated by a base (e.g., H₂O, ROH) to yield the final, neutral ring-opened product and regenerate the acid catalyst.

The regiochemistry of the acid-catalyzed opening of unsymmetrical epoxides like this compound is governed by electronic factors. The transition state has considerable SN1 character, where a partial positive charge builds up on the carbon atoms as the C-O bond begins to break. byjus.comlibretexts.org This positive charge is better stabilized on the more substituted carbon atom. In this compound, C2 is a secondary carbon while C1 is a primary carbon. Therefore, the nucleophile will preferentially attack the more substituted C2 position. stackexchange.com

Table 2: Regioselectivity in Acid-Catalyzed Ring Opening of this compound

Carbon PositionSubstitutionCarbocation StabilitySite of Nucleophilic Attack
C1PrimaryLess StableMinor Product
C2SecondaryMore StableMajor Product

Stereochemically, the reaction proceeds with inversion of configuration at the carbon atom that is attacked. The nucleophile approaches from the backside relative to the epoxide's C-O bond, consistent with an SN2-like attack. byjus.com This results in an anti-stereochemical relationship between the newly introduced nucleophile and the hydroxyl group.

In the presence of aqueous acid (e.g., dilute H₂SO₄), this compound undergoes hydrolysis to form a vicinal diol, also known as a glycol. libretexts.orglibretexts.org Following the principles of acid-catalyzed ring opening, water acts as the nucleophile and attacks the more substituted carbon (C2). libretexts.org The reaction results in the formation of 5-oxaoctane-1,2-diol with the two hydroxyl groups in an anti (or trans) configuration. libretexts.orglibretexts.org

When this compound is treated with an anhydrous hydrogen halide (HX, such as HBr or HCl), a halohydrin is formed. byjus.comwikipedia.org The mechanism follows the same regiochemical principles as other acid-catalyzed openings. byjus.com The halide ion (X⁻) acts as the nucleophile and attacks the more substituted carbon (C2) of the protonated epoxide. This yields a trans-halohydrin, where the halogen and the hydroxyl group are on opposite faces of the original epoxide plane.

Table 3: Halohydrin Formation from this compound

ReagentMajor ProductPosition of HalogenPosition of Hydroxyl Group
HCl (anhydrous)1-Chloro-5-oxaoctan-2-olC2C1
HBr (anhydrous)1-Bromo-5-oxaoctan-2-olC2C1

In contrast to the acid-catalyzed pathway, ring-opening under basic or nucleophilic conditions proceeds via a pure SN2 mechanism. jove.commasterorganicchemistry.com A strong nucleophile, such as a hydroxide (B78521) (OH⁻) or an alkoxide (RO⁻), directly attacks one of the electrophilic carbons of the epoxide ring without prior protonation. jove.comlibretexts.org In this case, the leaving group is an alkoxide ion, which is subsequently protonated in a second step by the solvent (e.g., water or alcohol). libretexts.orgmasterorganicchemistry.com

The regioselectivity of the base-catalyzed reaction is controlled by sterics. researchgate.netbohrium.com The nucleophile attacks the less sterically hindered carbon atom. For this compound, the primary carbon (C1) is less hindered than the secondary carbon (C2). Therefore, nucleophilic attack occurs preferentially at C1. libretexts.orgmasterorganicchemistry.com Like the acid-catalyzed pathway, the attack occurs from the backside, leading to an inversion of configuration at the site of attack.

Table 4: Comparison of Regioselectivity in Ring Opening of this compound with Methanol/Methoxide

ConditionMechanismControlling FactorSite of AttackMajor Product
Acidic (CH₃OH / H⁺)SN1-like / SN2Electronic (Carbocation Stability)C2 (More substituted)2-Methoxy-5-oxaoctan-1-ol
Basic (NaOCH₃ / CH₃OH)SN2Steric HindranceC1 (Less substituted)1-Methoxy-5-oxaoctan-2-ol

Nucleophilic Addition to the Oxirane Ring

Base-Catalyzed Ring Opening
Regiochemical Control and Stereoselectivity

The regioselectivity of the ring-opening of this compound is highly dependent on the reaction conditions. Two distinct pathways, governed by either steric or electronic factors, are observed.

Under Basic or Neutral Conditions: With strong nucleophiles (e.g., hydroxide, alkoxides, amines, Grignard reagents), the reaction proceeds via a classic SN2 mechanism. libretexts.orgmasterorganicchemistry.com The nucleophile attacks the less sterically hindered primary carbon (C1). chemistrysteps.comchemistrysteps.com This backside attack leads to an inversion of configuration at the reacting center, resulting in products with a trans relationship between the nucleophile and the newly formed hydroxyl group. masterorganicchemistry.com The driving force for this reaction is the relief of ring strain, which is sufficient to overcome the poor leaving group nature of the alkoxide that is formed. byjus.comlibretexts.org

Under Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral alcohol). chemistrysteps.comyoutube.com This protonated intermediate develops significant positive charge on the adjacent carbons. The secondary carbon (C2) can better stabilize this partial positive charge compared to the primary carbon (C1). d-nb.info Consequently, weak nucleophiles will preferentially attack the more substituted C2 position. chemistrysteps.comopenstax.org The mechanism is considered a hybrid between SN1 and SN2, as it involves backside attack (an SN2 characteristic) on the carbon with the most carbocation character (an SN1 characteristic). libretexts.orgyoutube.comopenstax.org This also results in a trans stereochemical arrangement in the product. byjus.com

Table 1: Regioselectivity of Nucleophilic Attack on this compound
Reaction ConditionMechanism TypeSite of Nucleophilic AttackGoverning FactorStereochemistry
Basic / Neutral (Strong Nu:)SN2C1 (Less substituted)Steric HindranceInversion of configuration (trans product)
Acidic (Weak Nu:)SN1 / SN2 HybridC2 (More substituted)Electronic (Carbocation Stability)Inversion of configuration (trans product)
Aminolysis Reactions

The reaction of this compound with amines, known as aminolysis, yields β-amino alcohols, which are valuable synthetic intermediates. emich.eduresearchgate.net Since amines are basic nucleophiles, the reaction proceeds via an SN2 mechanism. The amine attacks the less sterically hindered C1 carbon of the epoxide ring. researchgate.net This regioselective attack results in the formation of 1-(alkylamino)-5-oxaoctan-2-ol derivatives. The reaction rate can be enhanced by increasing the temperature or by using catalysts that activate the epoxide ring, such as lithium ions. researchgate.net

A potential side reaction is the subsequent reaction of the product amino alcohol with another molecule of the epoxide, leading to bis-alkylation products. Careful control of reaction conditions, such as the stoichiometry of the reactants, is necessary to minimize this secondary reaction.

Table 2: Products of Aminolysis of this compound
Amine NucleophileProduct Name
Ammonia (NH₃)1-Amino-5-oxaoctan-2-ol
Methylamine (CH₃NH₂)1-(Methylamino)-5-oxaoctan-2-ol
Dimethylamine ((CH₃)₂NH)1-(Dimethylamino)-5-oxaoctan-2-ol
Alcoholysis Reactions

Alcoholysis involves the ring-opening of this compound using an alcohol as the nucleophile. The regiochemical outcome is critically dependent on whether the reaction is base-catalyzed or acid-catalyzed. libretexts.orglibretexts.org

Base-Catalyzed Alcoholysis : In the presence of a strong base, the alcohol is deprotonated to form a potent alkoxide nucleophile (e.g., CH₃O⁻). This alkoxide attacks the less substituted C1 carbon in an SN2 fashion, yielding a 1-alkoxy-5-oxaoctan-2-ol after protonation of the intermediate. libretexts.org

Acid-Catalyzed Alcoholysis : Under acidic conditions, the epoxide is protonated, and the neutral alcohol molecule acts as a weak nucleophile. aakash.ac.in The attack occurs at the more substituted C2 carbon, which bears a greater partial positive charge. byjus.com This pathway leads to the formation of a 2-alkoxy-5-oxaoctan-1-ol.

Table 3: Products of Methanolysis of this compound
ConditionNucleophileSite of AttackProduct Name
Basic (NaOCH₃)CH₃O⁻C11-Methoxy-5-oxaoctan-2-ol
Acidic (CH₃OH / H₂SO₄)CH₃OHC22-Methoxy-5-oxaoctan-1-ol
Reactivity with Carbon-Nucleophiles (e.g., Organometallic Reagents)

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent carbon-based nucleophiles that readily react with epoxides to form new carbon-carbon bonds. chemistrysteps.com Due to their strong basic and nucleophilic character, these reactions follow the SN2 pathway. libretexts.org The nucleophilic carbon atom of the organometallic reagent attacks the less substituted C1 position of this compound. brainly.comgauthmath.com The reaction initially produces a magnesium or lithium alkoxide, which is then protonated during an aqueous workup step to yield the final alcohol product. chemistrysteps.com This reaction is a valuable synthetic tool for extending carbon chains.

Table 4: Reaction of this compound with Organometallic Reagents
ReagentIntermediateFinal Product (after H₃O⁺ workup)
Methylmagnesium bromide (CH₃MgBr)Magnesium alkoxide of 6-oxanonan-2-ol6-Oxanonan-2-ol
Phenyllithium (C₆H₅Li)Lithium alkoxide of 1-phenyl-5-oxaoctan-2-ol1-Phenyl-5-oxaoctan-2-ol

Isomerization and Rearrangement Processes of the Epoxide

In addition to ring-opening reactions, this compound can undergo isomerization to form carbonyl compounds. These rearrangements are typically promoted by acid, base, or thermal energy.

Acid-Catalyzed Rearrangements to Carbonyl Compounds

In the presence of Lewis or Brønsted acids, epoxides can isomerize into aldehydes or ketones. researchgate.net For this compound, acid catalysis begins with the protonation of the epoxide oxygen. researchgate.net This is followed by the cleavage of the C-O bond at the more substituted C2 carbon to form a transient species with significant secondary carbocation character. A subsequent 1,2-hydride shift from C1 to C2 occurs, which is a key step in the Meinwald rearrangement. acs.org The resulting intermediate is then deprotonated to yield the final carbonyl product, 5-oxaoctanal.

Thermal and Base-Catalyzed Rearrangements

While less common than acid-catalyzed processes, epoxides can also rearrange under thermal or basic conditions.

Base-Catalyzed Rearrangement : Strong, non-nucleophilic bases, such as lithium diethylamide (LDA), can induce rearrangement by deprotonating a carbon adjacent to the epoxide ring. In the case of this compound, abstraction of a proton from C3 would be the most likely pathway. This can lead to the formation of an allylic alcohol, 5-oxaoct-1-en-3-ol, through an elimination-type ring-opening mechanism.

Thermal Rearrangement : High temperatures can also promote the isomerization of epoxides. These reactions can be complex and may proceed through radical or concerted pathways, often resulting in a mixture of products, including the corresponding aldehyde (5-oxaoctanal) or ketone (5-oxaoctan-2-one). The specific product distribution can be influenced by the reaction conditions and the structure of the epoxide. An epoxide adjacent to an alcohol can also undergo a base-catalyzed Payne rearrangement. wikipedia.org

Polymerization and Oligomerization Propensities of the Epoxide Functionality

The terminal epoxide group of this compound is highly prone to ring-opening polymerization (ROP), a form of chain-growth polymerization, which can proceed through either anionic or cationic mechanisms to form polyethers. youtube.com This process can be controlled to produce either high molecular weight polymers or shorter-chain oligomers.

Anionic ring-opening polymerization (AROP) is a common method for polymerizing glycidyl (B131873) ethers. researchgate.net The process is typically initiated by a strong nucleophile, such as an alkoxide or hydroxide, which attacks one of the electrophilic carbons of the epoxide ring. youtube.com This attack results in the opening of the ring and the formation of a new alkoxide, which then serves as the propagating species, attacking subsequent monomer units. The polymerization of alkyl glycidyl ethers can be well-controlled, yielding polyethers with predictable molecular weights and narrow dispersities. rsc.org The use of strong, non-ionic phosphazene bases, such as tBuP₄, in conjunction with an alcohol initiator has been shown to be a particularly effective system for the controlled AROP of various epoxide monomers, including those structurally similar to BGE. rsc.org

Kinetic studies of the AROP of different epoxide monomers initiated by a benzyl (B1604629) alcohol/tBuP₄ system have shown that the nature of the side chain significantly influences the rate of polymerization. rsc.org While direct kinetic data for n-butyl glycidyl ether was not presented in this specific study, a reactivity scale was established for analogous compounds, demonstrating that glycidyl ethers with heteroatom-containing side chains generally exhibit higher reactivity. rsc.org

Table 1: Comparative Anionic Polymerization Conditions for Alkyl Glycidyl Ethers

MonomerInitiator SystemSolventTemperature (°C)Resulting PolymerDispersity (Đ)
tert-Butyl Glycidyl Ether (tBuGE)Benzyl Alcohol / tBuP₄THF25Poly(tBuGE)~1.1-1.2
Allyl Glycidyl Ether (AGE)Benzyl Alcohol / tBuP₄THF25Poly(AGE)~1.1-1.2
Long-Chain Alkyl Glycidyl Ethers (C12, C16)Potassium Naphthalenide / 18-crown-6THF60Poly(AlkGE)1.07 - 1.17
n-Butyl Glycidyl Ether (BGE)Glycerol / Succinic AcidMelt Polymerization150PGS-co-BGE Hyperbranched PolymerNot Applicable

This table compiles representative data from various studies on related alkyl glycidyl ethers to illustrate typical polymerization conditions and outcomes. rsc.orgrsc.orgacs.org

Cationic ring-opening polymerization of this compound can be initiated by strong Lewis or Brønsted acids. The mechanism involves the protonation of the epoxide oxygen, which activates the ring toward nucleophilic attack by another monomer molecule. Photoinitiators, such as triarylsulfonium salts, can be used to trigger cationic polymerization upon exposure to UV radiation, a process utilized in UV-curing coatings. researchgate.net

Oligomerization, the formation of short-chain polymers, can occur under similar conditions to polymerization but with a higher initiator-to-monomer ratio or by the introduction of a chain transfer agent. The kinetic analysis of the oligomerization of substituted phenyl glycidyl ethers has shown that the reaction can proceed via a mechanism where a base abstracts a proton, initiating a cascade of reactions with other monomer units. tandfonline.com

Ether Cleavage Reactions within the 5-Oxa-Octane Chain

The ether linkage in the 5-oxa-octane chain (the n-butyl ether group) is generally stable and unreactive compared to the epoxide ring. libretexts.org Cleavage of this C-O bond requires harsh conditions, typically involving strong acids or specialized metal catalysts. wikipedia.orgunacademy.com

Catalytic Cleavage Methods for Ether Bonds

Beyond strong acids, ether bonds can be cleaved using various catalytic methods. A prominent area of research involves the use of transition metal catalysts, particularly nickel complexes, to activate and cleave C-O bonds in aryl and alkyl ethers. recercat.catrsc.org These reactions often occur via an oxidative addition mechanism where a low-valent metal center inserts into the C-O bond. While much of the research has focused on aryl ethers, methodologies for the cleavage of C(sp³)–O bonds in alkyl ethers are also being developed. recercat.cat For instance, Ni-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu reaction, can utilize alkyl ethers as electrophiles, effectively cleaving the ether bond to form a new carbon-carbon bond. rsc.org Applying such a method to this compound would involve a nickel catalyst and a Grignard reagent, leading to the replacement of one of the alkyl groups attached to the ether oxygen. Other reductive cleavage methods use reagents like triethylsilane (HSiEt₃) in the presence of a Lewis acid catalyst such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) to reduce ethers to the corresponding hydrocarbons. organic-chemistry.org

Spectroscopic Characterization and Advanced Structural Analysis of 1,2 Epoxy 5 Oxaoctane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,2-Epoxy-5-oxaoctane, ¹H and ¹³C NMR, complemented by two-dimensional techniques, allows for a complete assignment of all proton and carbon signals.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the epoxide ring, the propyl ether chain, and the terminal ethyl group. The protons on the epoxide ring (H-1 and H-2) typically appear in the range of 2.5 to 3.5 ppm. libretexts.org The electron-withdrawing effect of the oxygen atoms in both the epoxide and ether functionalities causes the adjacent methylene (B1212753) protons (H-3 and H-4) to shift downfield, generally appearing between 3.3 and 3.8 ppm. libretexts.orgresearchgate.net

The protons of the epoxide ring exhibit complex splitting patterns due to their diastereotopic nature and mutual coupling. libretexts.org Specifically, the two geminal protons at the C-1 position are chemically non-equivalent and will show distinct signals. They couple with each other (geminal coupling, ²J) and with the methine proton at C-2 (vicinal coupling, ³J). The methine proton at C-2 will, in turn, be split by both C-1 protons. Protons on carbons adjacent to the ether oxygen (C-3 and C-4) will typically appear as triplets, assuming coupling only with their immediate neighbors.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

PositionProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
1Hₐ (CH₂)~2.6dd²J ≈ 5.0, ³J ≈ 2.7
1Hₑ (CH₂)~2.8dd²J ≈ 5.0, ³J ≈ 4.1
2Hc (CH)~3.1-3.2m-
3Hd (CH₂)~3.4-3.7m-
4He (CH₂)~3.4t³J ≈ 7.0
6Hf (CH₂)~1.6sextet³J ≈ 7.0
7Hg (CH₃)~0.9t³J ≈ 7.0

Note: Predicted values are based on data from analogous glycidyl (B131873) ether compounds. researchgate.netchemicalbook.comuci.educhemicalbook.com Multiplicity: dd = doublet of doublets, m = multiplet, t = triplet.

Carbon-13 (¹³C) NMR for Backbone and Functional Group Assignment

The proton-decoupled ¹³C NMR spectrum provides a single peak for each chemically unique carbon atom, offering a clear map of the carbon skeleton. The carbons of the epoxide ring (C-1 and C-2) are expected to resonate at approximately 44-51 ppm. chemicalbook.com Carbons bonded to the ether oxygen (C-3 and C-4) are deshielded and appear further downfield, typically in the 60-75 ppm range. oregonstate.edu The remaining alkyl carbons of the propyl group (C-6 and C-7) will appear in the upfield region of the spectrum. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (CH₂)44-45
C-2 (CH)50-51
C-3 (CH₂)71-73
C-4 (CH₂)70-72
C-6 (CH₂)22-24
C-7 (CH₃)10-12

Note: Predicted values are based on data from analogous alkyl glycidyl ethers and general chemical shift ranges. chemicalbook.comoregonstate.edulibretexts.org

Two-Dimensional (2D) NMR Techniques

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the signals of the three epoxide protons (Hₐ, Hₑ, and Hc). It would also confirm the connectivity of the alkyl chain, showing correlations between H-4 and H-6, and between H-6 and H-7. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, confirming the assignments of the CH, CH₂, and CH₃ groups. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is particularly useful for connecting different spin systems. For instance, an HMBC spectrum would show a correlation between the protons on C-3 and the carbons of the epoxide ring (C-1 and C-2), and between the protons on C-4 and the ether carbon C-3, thereby confirming the connection between the epoxide and the propyl ether moieties. youtube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Identification of Characteristic Functional Group Vibrations

Both IR and Raman spectroscopy can identify the key functional groups in this compound. The epoxide ring has several characteristic vibrations. The asymmetric C-O-C stretching vibration gives rise to a peak between 950 and 810 cm⁻¹, while a symmetric "ring breathing" mode appears around 1250 cm⁻¹. oceanoptics.jpspectroscopyonline.com The ether linkage is characterized by a strong C-O-C stretching band in the IR spectrum, typically found between 1150 and 1050 cm⁻¹. libretexts.org The aliphatic C-H bonds of the alkyl chain produce strong stretching vibrations in the 2850-3000 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Method
EpoxideRing Breathing (symmetric)~1250Raman (strong)
EpoxideAsymmetric C-O-C Stretch950 - 810IR (strong)
EpoxideSymmetric C-O-C Stretch880 - 750IR (strong)
EtherC-O-C Stretch1150 - 1050IR (strong)
Alkyl ChainC-H Stretch2850 - 3000IR, Raman
Alkyl ChainCH₂ Bend (Scissoring)~1465IR, Raman

Note: Frequencies are based on general data for epoxides and ethers. oceanoptics.jpspectroscopyonline.comresearchgate.netchemicalbook.com

In-situ Monitoring of Reaction Kinetics and Mechanisms

IR and Raman spectroscopy are powerful techniques for monitoring chemical reactions in real-time without the need for sample extraction. naun.orgsci-hub.se For reactions involving this compound, such as polymerization or nucleophilic ring-opening, these methods can track the consumption of reactants and the formation of products.

The progress of an epoxy ring-opening reaction can be monitored by observing the decrease in intensity of the characteristic epoxide bands. jasco-global.com For instance, the epoxide ring breathing mode at ~1250 cm⁻¹ in the Raman spectrum is an excellent indicator of the concentration of unreacted epoxide groups. oceanoptics.jpspectroscopyonline.com As the reaction proceeds, the intensity of this peak diminishes. By recording spectra at regular intervals, a kinetic profile of the reaction can be constructed, allowing for the determination of reaction rates and the investigation of mechanistic pathways under various conditions (e.g., different temperatures or catalysts). sci-hub.sejasco-global.com Simultaneously, the appearance of new bands, such as a broad O-H stretching band (~3400 cm⁻¹) in the case of hydrolysis or alcohol addition, can be monitored to track product formation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound (molecular formula: C₇H₁₄O₂, molecular weight: 130.18 g/mol ), an electron ionization (EI) mass spectrum would be expected to provide key structural information.

Molecular Ion Peak: The molecular ion peak (M⁺), corresponding to the intact molecule, would be expected at a mass-to-charge ratio (m/z) of 130. In aliphatic compounds containing heteroatoms like oxygen, the molecular ion peak can sometimes be weak or absent due to the high instability of the radical cation, which readily undergoes fragmentation. libretexts.orgscribd.comlibretexts.org

Predicted Fragmentation Pattern: The fragmentation of this compound would be directed by the presence of the ether linkage and the epoxide ring, as these are the most reactive sites for cleavage. libretexts.orgnsf.govyoutube.com The primary fragmentation pathways for ethers are alpha-cleavage and inductive cleavage. libretexts.orgscribd.comlibretexts.orgoregonstate.edu

Alpha-Cleavage at the Ether Oxygen: This is a dominant fragmentation pathway for ethers. libretexts.orgscribd.comlibretexts.orgyoutube.com Cleavage of the C-C bond adjacent to the ether oxygen is highly favorable.

Cleavage of the propyl group at the C4-O5 bond would result in the loss of a propyl radical (•CH₂CH₂CH₃, mass 43) to yield a stable oxonium ion at m/z 87 .

Cleavage at the C6-O5 bond would lead to the loss of an ethyl radical (•CH₂CH₃, mass 29), generating a fragment at m/z 101 .

Cleavage Initiated by the Epoxide Ring: The high ring strain of the epoxide makes it a likely site for initial bond cleavage.

Alpha-cleavage at the C2-C3 bond, adjacent to the epoxide ring, would generate a resonance-stabilized cation. This could lead to a fragment at m/z 57 corresponding to the [C₃H₅O]⁺ ion.

Cleavage of the C-C bonds within the oxirane ring itself is also a characteristic fragmentation pathway for epoxides. nih.gov

Inductive Cleavage: Cleavage of the C-O ether bond can result in the formation of carbocations.

This could produce a propyl cation at m/z 43 ([CH₃CH₂CH₂]⁺) or a fragment corresponding to the epoxy-containing chain at m/z 87 .

The resulting mass spectrum would be a composite of these fragmentation pathways. The most abundant peak (base peak) in the spectrum would likely correspond to one of the more stable carbocation or oxonium ion fragments, such as the fragment at m/z 87 or m/z 57.

Table 1: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound
Predicted m/zPossible Fragment StructureProposed Fragmentation Pathway
130[C₇H₁₄O₂]⁺•Molecular Ion (M⁺)
101[CH₂(O)CHCH₂CH₂OCH₂]⁺α-cleavage at ether (loss of •CH₂CH₃)
87[CH₂(O)CHCH₂CH₂]⁺Inductive cleavage (loss of •OCH₂CH₂CH₃)
87[CH₂O(CH₂)₂CH₃]⁺α-cleavage at ether (loss of •CH₂(O)CH)
57[CH₂(O)CH]⁺Cleavage adjacent to epoxide ring
43[CH₃CH₂CH₂]⁺Inductive cleavage (propyl cation)

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Feasibility of Crystallization: As of this writing, no crystal structure for this compound has been reported in the crystallographic databases. Obtaining a single crystal suitable for X-ray diffraction of this compound presents significant challenges. Molecules that are small, flexible, non-polar, and liquid at room temperature are notoriously difficult to crystallize. The conformational flexibility of the aliphatic chain in this compound would likely hinder the formation of a well-ordered crystal lattice.

Hypothetical Crystal Structure Analysis: Should a crystal structure be obtained, the analysis would reveal several key features:

Conformation: The precise dihedral angles along the C-C and C-O bonds would be determined, defining the molecule's conformation in the solid state. This would show how the molecule packs into the crystal lattice.

Bond Parameters: Exact bond lengths and angles for the entire molecule would be measured. The geometry of the three-membered epoxide ring (oxirane) would be of particular interest, confirming the strained C-C and C-O bond lengths and angles typical of such rings.

Intermolecular Interactions: The analysis would identify any weak intermolecular forces, such as van der Waals interactions or potential weak hydrogen bonds, that stabilize the crystal packing.

Absolute Configuration Determination: this compound contains a chiral center at the C2 carbon of the epoxide ring. Therefore, it exists as a pair of enantiomers, (R)-1,2-Epoxy-5-oxaoctane and (S)-1,2-Epoxy-5-oxaoctane. X-ray crystallography is a powerful tool for determining the absolute configuration of a chiral molecule.

If a sample is enantiomerically pure and crystallizes in a non-centrosymmetric space group, anomalous dispersion (Flack parameter) analysis can be used to unambiguously assign the R or S configuration without the need for a heavy atom. This provides a definitive determination of the molecule's absolute stereochemistry.

Table 2: Predicted Parameters from a Hypothetical X-ray Crystallography Study of this compound
ParameterExpected Information/ValueSignificance
Crystal SystemTo be determinedDescribes the symmetry of the crystal lattice.
Space GroupTo be determinedDefines the arrangement of molecules within the unit cell.
C-O Bond Length (Epoxide)~1.47 ÅConfirms the strained three-membered ring structure.
C-C Bond Length (Epoxide)~1.47 ÅConfirms the strained three-membered ring structure.
C-O-C Angle (Ether)~110-112°Defines the geometry of the ether linkage.
Absolute ConfigurationR or SUnambiguously determines the stereochemistry at the C2 chiral center.

Computational Chemistry and Theoretical Frameworks for 1,2 Epoxy 5 Oxaoctane

Quantum Mechanical Studies

Quantum mechanics forms the bedrock of modern computational chemistry, offering a mathematical description of the behavior of electrons and nuclei. For a molecule such as 1,2-Epoxy-5-oxaoctane, these methods can elucidate a wide range of properties, from the distribution of electron density to the relative energies of different spatial arrangements of the atoms.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by focusing on its electron density. frontiersin.orgaps.orgsemanticscholar.orgnih.gov This approach offers a balance between computational cost and accuracy, making it suitable for molecules of moderate size like this compound.

DFT calculations can provide valuable insights into the molecule's energetics, including its total energy, the energies of its frontier molecular orbitals (HOMO and LUMO), and the distribution of charge on each atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more likely to undergo chemical reactions.

For this compound, DFT calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-31G* to optimize the molecule's geometry and calculate its electronic properties.

Illustrative DFT-Calculated Electronic Properties for this compound:

PropertyCalculated Value
Total Energy (Hartree)-424.123
HOMO Energy (eV)-7.21
LUMO Energy (eV)1.54
HOMO-LUMO Gap (eV)8.75
Dipole Moment (Debye)2.15

Note: These are hypothetical values to illustrate the output of a DFT calculation.

Ab Initio and Semi-Empirical Calculations for Molecular Properties

Ab initio methods are another class of quantum chemical calculations that are based solely on theoretical principles without the inclusion of empirical data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties. mdpi.com For this compound, ab initio calculations could be used to determine precise bond lengths, bond angles, and torsional angles.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are computationally much faster and can be applied to larger molecular systems.

Illustrative Ab Initio Calculated Geometrical Parameters for this compound:

ParameterBond/AngleCalculated Value
Bond LengthC1-O (epoxide)1.45 Å
Bond LengthC4-O (ether)1.43 Å
Bond AngleC1-O-C2 (epoxide)61.5°
Bond AngleC4-O-C5 (ether)112.0°

Note: These are hypothetical values to illustrate the output of an ab initio calculation.

Conformational Analysis and Potential Energy Surfaces

The flexible alkyl chain in this compound allows it to adopt various three-dimensional shapes, or conformations. youtube.comkhanacademy.org Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is achieved by calculating the potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. researchgate.netresearchgate.net

By systematically rotating the single bonds in the molecule and calculating the energy at each step, a PES can be generated. The low-energy regions on the surface correspond to stable conformations, while the high-energy regions represent transition states between them. For this compound, the key dihedral angles to consider would be around the C2-C3, C3-C4, and C5-C6 bonds.

Illustrative Relative Energies of this compound Conformers:

Conformer (Dihedral Angles)Relative Energy (kcal/mol)
Anti-Anti0.00
Anti-Gauche0.85
Gauche-Anti0.92
Gauche-Gauche2.10

Note: These are hypothetical values to illustrate the output of a conformational analysis.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for studying the step-by-step process of chemical reactions, known as the reaction mechanism. A key aspect of this is the identification and characterization of transition states, which are the high-energy structures that connect reactants to products.

For this compound, a likely reaction to study would be the ring-opening of the epoxide. This can occur under either acidic or basic conditions and can proceed through different mechanisms (e.g., SN1 or SN2). Transition state calculations can help determine which pathway is more favorable by calculating the activation energy for each step.

These calculations involve finding the saddle point on the potential energy surface that corresponds to the transition state. The structure and energy of the transition state provide crucial information about the feasibility and kinetics of the reaction.

Prediction of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts, IR Frequencies)

Computational methods can predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of the different nuclei (e.g., ¹H and ¹³C) can be calculated. chemicalbook.comchemicalbook.com These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts can help in the assignment of peaks in an experimental NMR spectrum.

Illustrative Calculated ¹H NMR Chemical Shifts for this compound:

ProtonCalculated Chemical Shift (ppm)
H on C12.75
H on C22.95
H on C31.60
H on C63.40

Note: These are hypothetical values to illustrate the output of an NMR calculation.

Illustrative Calculated IR Frequencies for this compound:

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch (epoxide)3050
C-O-C stretch (epoxide)850
C-O-C stretch (ether)1120
C-H stretch (alkyl)2950

Note: These are hypothetical values to illustrate the output of an IR frequency calculation.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR)

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR) are models that correlate the chemical structure of a molecule with its reactivity or selectivity in a particular reaction. chemrxiv.orgmdpi.comresearchgate.net These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed reactivity.

For a series of substituted this compound derivatives, a QSRR model could be developed to predict their reaction rates for epoxide ring-opening. The molecular descriptors used in such a model might include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), and topological indices.

The development of a QSRR model involves several steps:

Data Set Selection: A diverse set of this compound derivatives with known reactivities is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set using computational methods.

Model Building: Statistical techniques such as multiple linear regression or partial least squares are used to build a model that relates the descriptors to the reactivity.

Model Validation: The predictive power of the model is assessed using statistical cross-validation and by testing it on an external set of molecules not used in the model building process.

A successful QSRR model can be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with desired properties.

Advanced Derivatives and Applications in Chemical Synthesis

Chiral Auxiliaries and Building Blocks Derived from 1,2-Epoxy-5-oxaoctane

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Once it has served its purpose, the auxiliary is removed, having guided the formation of a specific enantiomer of the product. Epoxides are valuable precursors for chiral building blocks because their ring-opening reactions can establish two adjacent stereocenters.

While the principle of using functionalized epoxides for creating chiral synthons is well-established, specific research detailing the application of this compound as a chiral auxiliary or as a direct precursor to widely used chiral building blocks is not extensively documented in the scientific literature. However, related glycidyl (B131873) ethers have been employed in asymmetric synthesis. For instance, a glyceryl glycidyl ether has been used as a key building block in the synthesis of methoxylated ether lipids, where its stereochemistry is crucial for the final product's structure nih.gov. The synthesis of this building block involved a hydrolytic kinetic resolution of a diastereomeric mixture of epoxides using a Jacobsen (S,S)-Co(III)salen catalyst to isolate the desired enantiopure epoxide nih.gov. Such methodologies could theoretically be applied to resolve racemic this compound to yield enantiomerically pure forms, (R)- and (S)-2-(propoxymethyl)oxirane, which could then serve as chiral building blocks for more complex targets.

Synthesis of Multifunctionalized Organic Scaffolds through Epoxide Transformations

The synthesis of complex organic scaffolds often relies on the strategic ring-opening of epoxides. The inherent strain of the three-membered ring allows for facile reaction with a wide range of nucleophiles, including alcohols, amines, thiols, and carbanions, leading to 1,2-difunctionalized products. This reactivity is fundamental to building molecular complexity.

The transformation of this compound can lead to various functionalized linear scaffolds. For example, reaction with a primary amine would open the epoxide to yield an amino alcohol, a common structural motif in pharmaceuticals. Subsequent reactions at the newly formed secondary alcohol and the secondary amine can introduce further diversity. Similarly, reaction with a bifunctional nucleophile could lead to cyclization or the formation of scaffolds capable of further elaboration.

Despite the potential of this compound for these transformations, specific examples of its use to create complex, multifunctional organic scaffolds for applications in areas like drug discovery or materials science are not prominently featured in current research literature. The majority of published work focuses on its role as a monomer in polymerization.

Polymeric and Oligomeric Materials Incorporating this compound Moieties

The most significant application of this compound (propyl glycidyl ether) in the scientific literature is as a monomer for the synthesis of polyethers through ring-opening polymerization (ROP). The resulting polymers, poly(propyl glycidyl ether)s, possess a flexible polyether backbone with propyl ether side chains. These side chains significantly influence the polymer's physical properties, particularly its solubility.

Homopolymers of n-propyl glycidyl ether are generally hydrophobic acs.org. The polymerization can be controlled using various techniques, such as anionic ring-opening polymerization (AROP), to produce polymers with defined molecular weights and architectures acs.orgresearchgate.net.

To modulate the properties of the resulting materials, this compound is often copolymerized with other monomers. For example, it can be incorporated into triblock copolymers with poly(ethylene oxide) (PEO) or poly(propylene oxide) (PPO) to create amphiphilic structures that can self-assemble in aqueous solutions researchgate.netacs.org. By adjusting the ratio of the hydrophobic propyl glycidyl ether units to more hydrophilic units, polymers with specific thermoresponsive behaviors, such as a lower critical solution temperature (LCST), can be designed acs.org. These "smart" materials are of interest for various biomedical applications.

Table 1: Examples of Polymeric Materials Derived from Alkyl Glycidyl Ethers
Polymer TypeMonomersKey Properties/FeaturesReference
Homopolymern-Propyl glycidyl etherHydrophobic polyether. acs.org
Homopolymeriso-Propyl glycidyl etherSynthesized via various catalysts; less reactive than other epoxides like propylene (B89431) oxide. tandfonline.com
Triblock CopolymerEthoxyethyl glycidyl ether (EEGE) and Propylene oxide (PO)Forms nanosized aggregates in aqueous media with behavior dependent on architecture and block ratios. acs.org
Statistical CopolymerGlycidyl methyl ether (GME) and Ethyl glycidyl ether (EGE)Exhibits a tunable lower critical solution temperature (LCST) based on monomer ratio. nih.gov
Triblock Copolymer HydrogelEthyl glycidyl ether (EGE), iso-Propyl glycidyl ether (iPGE), Poly(ethylene glycol) (PEG)Demonstrates temperature and shear-responsive behavior suitable for 3D printing applications. researchgate.net

Biological Evaluation of this compound Derivatives as Chemical Probes or Agents

The biological activity of epoxide-containing compounds is an area of significant interest, as the epoxide moiety can act as an electrophile, capable of reacting with nucleophilic residues in biological macromolecules such as proteins and DNA. This reactivity is the basis for the therapeutic action of some anticancer drugs, but also for the toxicity of other epoxides.

The evaluation of derivatives of this compound as specific chemical probes or biologically active agents is not a well-documented field. While the broader class of glycidyl ethers has been studied for toxicological effects, this falls outside the scope of therapeutic or diagnostic applications cdc.govcdc.gov. Studies on related short-chain alkyl glycidyl ethers have primarily focused on the biocompatibility of the corresponding polymers for use as biomaterials, rather than the activity of discrete small-molecule derivatives acs.org.

For a derivative of this compound to function as a chemical probe, it would typically be functionalized with a reporter group (e.g., a fluorophore) and potentially a targeting ligand. The epoxide could then be used to covalently label a specific biological target. However, the synthesis and biological evaluation of such specific probes derived from this compound have not been reported in the available literature. Similarly, while novel oxirane-containing compounds are sometimes synthesized and screened for activities such as antiproliferative effects, no such studies were found that specifically focused on derivatives of this compound mdpi.com.

Q & A

Basic: What experimental design considerations are critical for synthesizing 1,2-Epoxy-5-oxaoctane in a laboratory setting?

Methodological Answer:
Synthesis of this compound requires strict adherence to safety protocols and reaction optimization. Key steps include:

  • Safety Precautions : Use protective gloves, eye protection, and fume hoods to mitigate exposure risks, as epoxy compounds often cause skin/eye irritation .
  • Reagent Purity : Ensure starting materials (e.g., alkenes, peroxides) are >95% pure (verified via GC or HPLC) to minimize side reactions .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or in-situ FTIR to track epoxidation progress. Adjust oxidant stoichiometry based on intermediate stability.
  • Workup and Isolation : Use cold quenching to halt reactions, followed by liquid-liquid extraction (e.g., dichloromethane/water) and vacuum distillation for purification.

Advanced: How can researchers resolve contradictions in toxicity data for this compound across ecological studies?

Methodological Answer:
Contradictions in toxicity data often arise from variability in test conditions or species sensitivity. A systematic approach includes:

  • Data Quality Assessment : Apply EPA guidelines (e.g., OCSPP ecological testing standards) to evaluate study reliability, focusing on exposure duration, concentration metrics, and control groups .
  • Meta-Analysis : Aggregate data using tools like ECOTOX, filtering for studies meeting inclusion criteria (e.g., standardized endpoints like LC50/EC50, lab-controlled conditions) .
  • Sensitivity Analysis : Use probabilistic models to identify species-specific outliers and adjust for confounding variables (e.g., pH, temperature) .
  • Iterative Hypothesis Testing : Reconcile discrepancies by replicating experiments under harmonized protocols and validating results via cross-laboratory collaboration .

Basic: What analytical techniques are recommended for characterizing this compound purity and structural integrity?

Methodological Answer:

  • Chromatography : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) to quantify purity (>95%) and detect impurities like unreacted alkenes .
  • Spectroscopy :
    • NMR : ¹H and ¹³C NMR to confirm epoxy ring formation (e.g., characteristic shifts at δ 3.0–4.5 ppm for oxirane protons) .
    • FTIR : Peaks at ~850 cm⁻¹ (C-O-C stretching) and ~1250 cm⁻¹ (epoxide ring deformation) validate functional groups .
  • Stability Testing : Monitor degradation via accelerated aging studies (e.g., 40°C/75% RH) and track epoxy ring opening using HPLC .

Advanced: How should researchers design studies to assess the environmental fate of this compound in aquatic systems?

Methodological Answer:

  • Exposure Modeling : Use fugacity models to predict partitioning into water, sediment, and biota, incorporating log Kow and hydrolysis rate constants .
  • Toxicity Endpoints : Follow EPA aquatic life criteria:
    • Acute toxicity tests (96-hour LC50 for fish like Danio rerio).
    • Chronic assays (e.g., algal growth inhibition over 7 days) under OECD 201 guidelines .
  • Degradation Pathways : Investigate hydrolysis kinetics (pH-dependent) and photolysis rates using UV-Vis spectroscopy and LC-MS to identify breakdown products .
  • Bioaccumulation Potential : Measure bioconcentration factors (BCF) in benthic organisms using ¹⁴C-labeled analogs .

Basic: What are best practices for ensuring data integrity in studies involving this compound?

Methodological Answer:

  • Documentation : Maintain lab notebooks with raw data (e.g., spectra, chromatograms), calibration curves, and instrument settings .
  • Statistical Validation : Apply Student’s t-tests or ANOVA to assess significance, reporting means ± SD and p-values. Use R² >0.95 for linear regressions .
  • Blind Replication : Assign independent researchers to repeat key experiments, minimizing bias in synthesis or toxicity assays .
  • Peer Review : Submit methods to platforms like protocols.io for pre-publication feedback .

Advanced: How can multivariate statistical methods improve the interpretation of this compound degradation data?

Methodological Answer:

  • Principal Component Analysis (PCA) : Reduce dimensionality of degradation datasets (e.g., pH, temperature, light intensity) to identify dominant degradation drivers .
  • Partial Least Squares Regression (PLSR) : Model nonlinear relationships between environmental variables and half-life (e.g., humidity vs. hydrolysis rate) .
  • Cluster Analysis : Group degradation products by structural similarity (e.g., MS/MS fragmentation patterns) to map reaction pathways .
  • Uncertainty Quantification : Apply Monte Carlo simulations to propagate errors in kinetic parameters (e.g., Arrhenius activation energy) .

Basic: What safety protocols are essential for handling this compound in a research laboratory?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles; use respirators if ventilation is inadequate .
  • Spill Management : Absorb small spills with inert materials (e.g., vermiculite), dispose as hazardous waste .
  • First Aid :
    • Skin contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
  • Storage : Keep in airtight containers under nitrogen, away from oxidizers and acids, at ≤4°C .

Advanced: What strategies validate the computational models used to predict this compound reactivity?

Methodological Answer:

  • Benchmarking : Compare DFT-calculated activation energies (e.g., epoxide ring-opening) with experimental kinetic data from Arrhenius plots .
  • Cross-Validation : Split datasets into training/testing subsets (80:20 ratio) to assess QSAR model robustness .
  • Sensitivity Analysis : Vary input parameters (e.g., solvent polarity in COSMO-RS) to quantify model uncertainty .
  • Experimental Corroboration : Validate predicted intermediates (e.g., diols from hydrolysis) via tandem MS or 2D NMR .

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